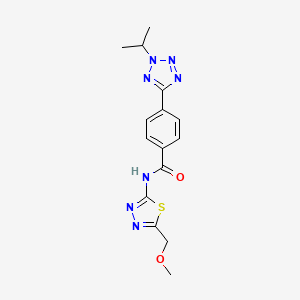![molecular formula C24H18N2O2S B12157883 N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12157883.png)
N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, acetylphenyl, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Coupling Reaction: The final step involves coupling the acetylphenyl-thiazole intermediate with benzamide under conditions that promote the formation of the desired ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that thiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities. Therefore, this compound is explored for its potential as a lead compound in drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes, due to its stable and functionalizable structure.
Wirkmechanismus
The mechanism of action of N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and phenyl groups can enhance binding affinity and specificity to these targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-acetylphenyl)benzamide
- N-[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
Uniqueness
Compared to similar compounds, N-[(2Z)-3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide stands out due to the presence of both acetyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups around the thiazole ring can lead to unique interactions with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C24H18N2O2S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[3-(4-acetylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C24H18N2O2S/c1-17(27)18-12-14-21(15-13-18)26-22(19-8-4-2-5-9-19)16-29-24(26)25-23(28)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI-Schlüssel |
YAXXSFBHJGTCCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12157811.png)
![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12157817.png)
![1-[(pyrimidin-2-ylamino)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12157819.png)


![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B12157829.png)
![ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12157832.png)
![1-Piperazineacetic acid, 4-[(4-methylphenyl)sulfonyl]-, 2-[(5-methyl-2-furanyl)methylene]hydrazide](/img/structure/B12157833.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12157838.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}pyridine-4-carboxamide](/img/structure/B12157846.png)
![5,7-Diethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12157859.png)
![{1-[({[5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12157860.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B12157870.png)
![5-Cyclohexyl-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12157879.png)
